molecular formula C11H10ClNO4S2 B1521020 Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1240529-07-0

Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B1521020
CAS RN: 1240529-07-0
M. Wt: 319.8 g/mol
InChI Key: XQYDWXAGXQHVDT-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

This compound acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, catalyzed by organic phosphine, to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity. This method has expanded the reaction scope, allowing for the synthesis of ethyl 2,6-cis-disubstituted tetrahydropyridines with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines

Starting from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, new pyridothienopyrimidine derivatives have been synthesized, demonstrating the compound's utility in creating diverse heterocyclic structures. This research highlights the compound's role in generating novel heterocycles with potential biological activities (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).

Exploration of Thieno[2,3-b]pyridine Derivatives for Anticancer Activity

A series of substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates have been synthesized and evaluated for their cytotoxicity against leukemia cells. This study exemplifies the potential of ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate derivatives in the development of new anticancer agents (Al-Trawneh et al., 2021).

properties

IUPAC Name

ethyl 5-chlorosulfonyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4S2/c1-3-17-11(14)9-6(2)8-4-7(19(12,15)16)5-13-10(8)18-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYDWXAGXQHVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 4
Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
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Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate

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